naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate
Overview
Description
Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}ethane-1-sulfonate is a complex organic compound with a unique structure that combines a naphthalene moiety with a spirocyclic diazaspirodecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate typically involves multiple steps. One common approach is to start with the naphthalene derivative and introduce the spirocyclic diazaspirodecane moiety through a series of reactions, including cyclization and sulfonation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate: Unique due to its spirocyclic structure and sulfonate group.
Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-phosphate: Contains a phosphate group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthalene moiety with a spirocyclic diazaspirodecane system and a sulfonate group. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
naphthalen-2-yl 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-8-10-21(11-9-15)19(24)23(20(25)22-21)12-13-29(26,27)28-18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTZWAYNHFXXFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139155 | |
Record name | 2-Naphthalenyl 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743439-34-1 | |
Record name | 2-Naphthalenyl 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-ethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743439-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenyl 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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